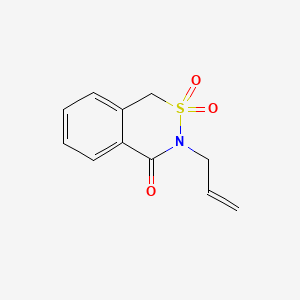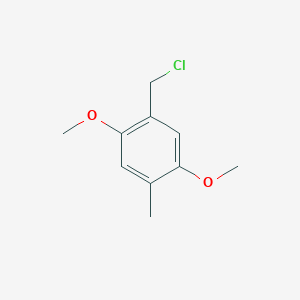![molecular formula C10H15NO6 B14679455 Diethyl [(ethoxycarbonyl)imino]propanedioate CAS No. 36106-23-7](/img/structure/B14679455.png)
Diethyl [(ethoxycarbonyl)imino]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(ethoxycarbonyl)imino]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis due to its ability to form enolate ions, which are highly reactive intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl [(ethoxycarbonyl)imino]propanedioate can be synthesized through the alkylation of enolate ionsThis reaction forms a new carbon-carbon bond, joining two smaller molecules into a larger one .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl [(ethoxycarbonyl)imino]propanedioate undergoes various types of chemical reactions, including:
Alkylation: Reaction with alkyl halides to form substituted malonic esters.
Hydrolysis: Conversion to carboxylic acids upon heating with aqueous hydrochloric acid.
Decarboxylation: Loss of carbon dioxide to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to generate enolate ions.
Alkyl Halides: Electrophiles that react with enolate ions.
Aqueous Hydrochloric Acid: Facilitates hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation.
Substituted Monocarboxylic Acids: Result from hydrolysis and decarboxylation.
科学的研究の応用
Diethyl [(ethoxycarbonyl)imino]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of diethyl [(ethoxycarbonyl)imino]propanedioate involves the formation of enolate ions, which are highly nucleophilic and can react with various electrophiles. The enolate ions are generated by deprotonation of the compound using a base such as sodium ethoxide. These ions then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Diethyl Malonate:
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Uniqueness
Diethyl [(ethoxycarbonyl)imino]propanedioate is unique due to its ability to form stable enolate ions, making it a versatile intermediate in organic synthesis. Its reactivity and stability set it apart from other similar compounds .
特性
CAS番号 |
36106-23-7 |
|---|---|
分子式 |
C10H15NO6 |
分子量 |
245.23 g/mol |
IUPAC名 |
diethyl 2-ethoxycarbonyliminopropanedioate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(12)7(9(13)16-5-2)11-10(14)17-6-3/h4-6H2,1-3H3 |
InChIキー |
KTTHBOSLIDAVTN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NC(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


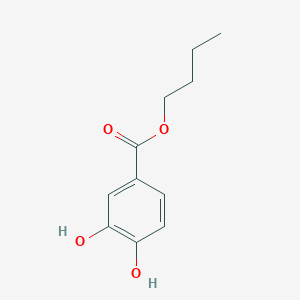
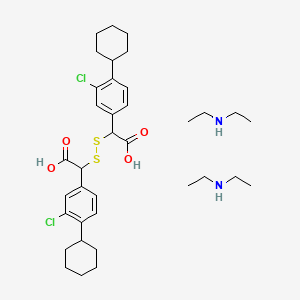
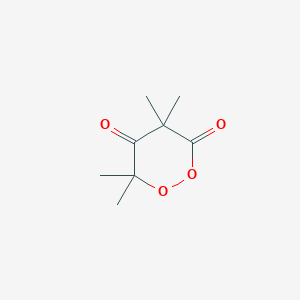
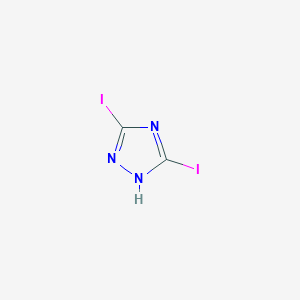
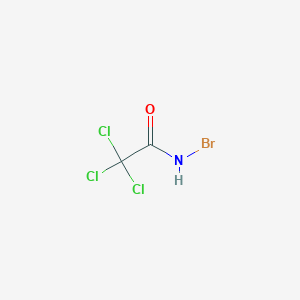
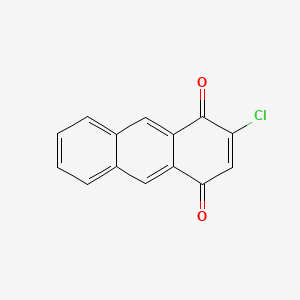
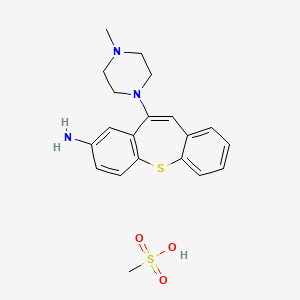
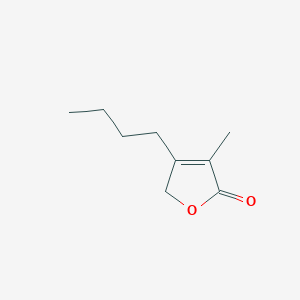
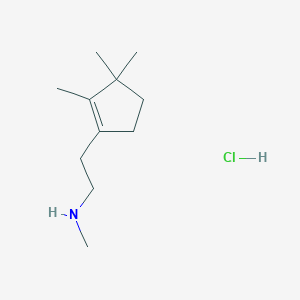
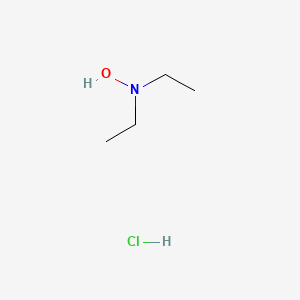
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
